molecular formula C14H11ClF3NO B1328322 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline CAS No. 946715-39-5

2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1328322
CAS No.: 946715-39-5
M. Wt: 301.69 g/mol
InChI Key: XJUKBAGJRXOMJZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a chlorinated phenoxy group and a trifluoromethyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline typically involves multiple steps:

    Formation of the Phenoxy Group: This can be achieved by reacting 2-chloro-5-methylphenol with an appropriate halogenated compound under basic conditions.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination: The final step involves introducing the amine group, which can be done through nucleophilic substitution reactions using ammonia or amine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-5-methylphenoxy)-phenylamine: Lacks the trifluoromethyl group, which may affect its reactivity and properties.

    2-(2-Chloro-phenoxy)-5-(trifluoromethyl)-phenylamine: Lacks the methyl group, which could influence its chemical behavior.

    2-(2-Methylphenoxy)-5-(trifluoromethyl)-phenylamine: Lacks the chloro group, potentially altering its reactivity.

Uniqueness

The presence of both the chlorinated phenoxy group and the trifluoromethyl group in 2-(2-Chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline makes it unique

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-2-4-10(15)13(6-8)20-12-5-3-9(7-11(12)19)14(16,17)18/h2-7H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUKBAGJRXOMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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